molecular formula C19H22N2O2 B10973097 1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

Cat. No.: B10973097
M. Wt: 310.4 g/mol
InChI Key: ZARHIYPZUGNXBI-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethoxyphenyl group and a tetrahydronaphthalenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 4-ethoxyaniline with 1,2,3,4-tetrahydronaphthalene-1-isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with other substituents, making it a valuable subject for research and development.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C19H22N2O2/c1-2-23-16-12-10-15(11-13-16)20-19(22)21-18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,2,5,7,9H2,1H3,(H2,20,21,22)

InChI Key

ZARHIYPZUGNXBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCCC3=CC=CC=C23

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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